

Spectral analysis of Tetramethylol acetylenediurea using NMR and mass spectrometry.

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Compound of Interest

Compound Name: Tetramethylol acetylenediurea

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Spectral Analysis of Tetramethylol Acetylenediurea: A Technical Guide

Introduction

Tetramethylol acetylenediurea (TMADU), systematically named 1,3,4,6-tetrakis(hydroxymethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, is a derivative of glycoluril.[1][2] With the chemical formula $C_8H_{14}N_4O_6$, this compound plays a significant role as a crosslinking agent, particularly in the textile and coatings industries, and as a component in the synthesis of nitrogen-enriched microporous carbon materials for applications such as supercapacitors.[1][3] Its efficacy stems from the four hydroxymethyl groups, which can react to form stable crosslinks.[1] A thorough understanding of its chemical structure is paramount for its application and for quality control in its synthesis. This technical guide provides an in-depth overview of the spectral analysis of TMADU using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering detailed experimental protocols and data interpretation.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **Tetramethylol acetylenediurea**, the following data is predicted based on its chemical structure and established principles of NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The symmetrical structure of TMADU simplifies its predicted NMR spectra. The molecule possesses two methine protons on the bicyclic core and four equivalent N-hydroxymethyl groups.

Table 1: Predicted ^1H NMR Data for **Tetramethylol Acetylenediurea**

Signal	Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
1	~ 5.5 - 5.8	Singlet	2H	CH-CH (methine protons)
2	~ 4.6 - 4.9	Doublet	8H	N-CH ₂ -OH (methylene protons)
3	~ 4.2 - 4.5	Triplet	4H	N-CH ₂ -OH (hydroxyl protons)

Predicted in DMSO- d_6

Table 2: Predicted ^{13}C NMR Data for **Tetramethylol Acetylenediurea**

Signal	Chemical Shift (δ) (ppm)	Assignment
1	~ 158 - 162	C=O (carbonyl carbons)
2	~ 70 - 75	CH-CH (methine carbons)
3	~ 60 - 65	N-CH ₂ -OH (methylene carbons)

Predicted in DMSO- d_6

Mass Spectrometry (MS) Data

The mass spectrum of TMADU is predicted to show a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions resulting from the cleavage of the hydroxymethyl groups and the bicyclic core.

Table 3: Predicted Mass Spectrometry Data for **Tetramethylol Acetylenediurea**

m/z	Predicted Ion	Description
262	$[M]^+$	Molecular Ion
232	$[M - CH_2O]^+$	Loss of a formaldehyde group
202	$[M - 2(CH_2O)]^+$	Loss of two formaldehyde groups
172	$[M - 3(CH_2O)]^+$	Loss of three formaldehyde groups
142	$[M - 4(CH_2O)]^+$	Loss of four formaldehyde groups (Glycoluril)
113	$[C_4H_5N_2O_2]^+$	Fragment from the core structure

Experimental Protocols

The following protocols provide a framework for the NMR and mass spectrometric analysis of **Tetramethylol acetylenediurea**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of the TMADU sample.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , D_2O).
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

- Filter the solution through a small plug of cotton wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

2. Instrument Parameters (^1H NMR):

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
- Solvent: DMSO- d_6 .
- Temperature: 298 K.
- Number of Scans: 16-64 (depending on sample concentration).
- Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons.
- Acquisition Time: ~3-4 seconds.
- Spectral Width: -2 to 12 ppm.
- Referencing: The residual solvent peak of DMSO- d_6 at 2.50 ppm is used for calibration.

3. Instrument Parameters (^{13}C NMR):

- Spectrometer: 400 MHz (100 MHz for ^{13}C) or higher field NMR spectrometer.
- Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
- Solvent: DMSO- d_6 .
- Temperature: 298 K.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay (d1): 2 seconds.

- Acquisition Time: ~1-2 seconds.
- Spectral Width: 0 to 200 ppm.
- Referencing: The solvent peak of DMSO-d₆ at 39.52 ppm is used for calibration.

Mass Spectrometry (MS)

1. Sample Preparation:

- Prepare a stock solution of TMADU at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
- If the sample contains any particulate matter, it must be filtered through a 0.22 µm syringe filter before introduction into the mass spectrometer to prevent blockages.^[4]

2. Instrument Parameters (Electrospray Ionization - ESI):

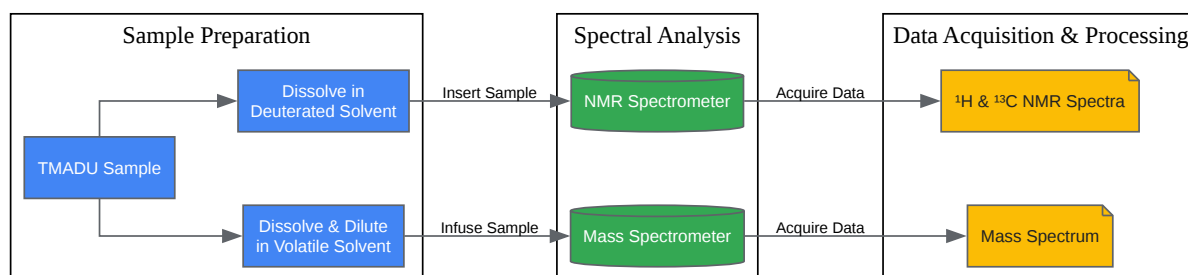
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
- Capillary Voltage: 3.5 - 4.5 kV.
- Cone Voltage: 20 - 40 V (can be optimized to control in-source fragmentation).
- Source Temperature: 100 - 150 °C.
- Desolvation Temperature: 250 - 350 °C.
- Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).
- Mass Range: m/z 50 - 500.

- Data Acquisition: Full scan mode. For fragmentation studies, tandem MS (MS/MS) can be performed by selecting the molecular ion as the precursor.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of **Tetramethylol acetylenediurea**.

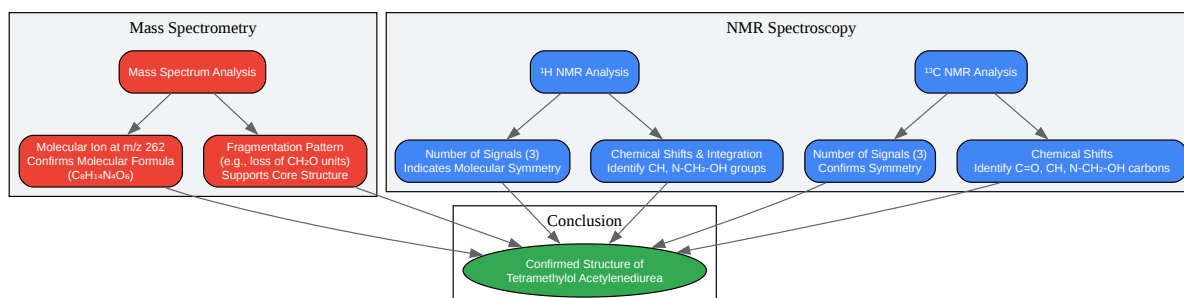


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Workflow for NMR and MS Analysis of TMADU.

Logical Relationship for Structural Elucidation

This diagram shows the logical process of using NMR and MS data to confirm the structure of **Tetramethylol acetylenediurea**.



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Structural confirmation of TMADU via spectral data.

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